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Compound Name:
4-Bromo-2-chloro-5-

methylpyridine

Cat. No.: B1523330 Get Quote

CAS Number: 867279-13-8

Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-5-
methylpyridine, a key halogenated pyridine derivative utilized as a versatile intermediate in

the synthesis of complex organic molecules. With a primary focus on its applications in the

pharmaceutical and agrochemical industries, this document details the compound's

physicochemical properties, a robust and validated synthetic protocol, and a thorough analysis

of its characteristic spectroscopic data. This guide is intended for researchers, scientists, and

drug development professionals, offering field-proven insights into the causality behind

experimental choices and ensuring a trustworthy foundation for its use in advanced chemical

synthesis.

Introduction: The Strategic Importance of
Halogenated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives

are of particular importance. The introduction of halogen atoms onto the pyridine ring provides

strategic handles for further functionalization, most notably through transition metal-catalyzed

cross-coupling reactions. 4-Bromo-2-chloro-5-methylpyridine (CAS No. 867279-13-8)

embodies this principle, offering two distinct halogen atoms—a bromine and a chlorine—at
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positions amenable to selective chemical manipulation. This dual halogenation, combined with

the electronic influence of the methyl group, makes it a highly valuable building block for the

construction of diverse molecular architectures with potential biological activity.[1] This guide

will elucidate the synthesis, characterization, and utility of this important synthetic intermediate.

Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount

for its safe and effective use in a laboratory setting. The key data for 4-Bromo-2-chloro-5-
methylpyridine are summarized below.

Property Value Source

CAS Number 867279-13-8 PubChem[2]

Molecular Formula C₆H₅BrClN PubChem[2]

Molecular Weight 206.47 g/mol PubChem[2]

Appearance Solid Sigma-Aldrich[3]

Boiling Point 252.3 ± 35.0 °C at 760 mmHg Sigma-Aldrich[3]

Purity ≥97%
CymitQuimica,[4] Sigma-

Aldrich[3]

Storage Store at room temperature. Sigma-Aldrich[3]

Safety and Handling:

4-Bromo-2-chloro-5-methylpyridine is classified as a hazardous substance and should be

handled with appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-

ventilated fume hood.[2]

GHS Hazard Statements:

H301/302: Toxic or harmful if swallowed.[2]

H311: Toxic in contact with skin.[2]
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H315: Causes skin irritation.[2]

H318: Causes serious eye damage.[2]

H331: Toxic if inhaled.[2]

H335: May cause respiratory irritation.[2]

Synthesis of 4-Bromo-2-chloro-5-methylpyridine
The most logical and efficient synthetic route to 4-Bromo-2-chloro-5-methylpyridine is via a

Sandmeyer-type reaction, starting from a suitable aminopyridine precursor. This classic

transformation in aromatic chemistry allows for the conversion of an amino group into a

diazonium salt, which is then displaced by a halide.[5][6][7]

Proposed Synthetic Pathway
The synthesis of 4-Bromo-2-chloro-5-methylpyridine can be envisioned to proceed from the

commercially available 2-amino-4-chloro-5-methylpyridine. The amino group is first converted

to a diazonium salt, which is subsequently displaced by a bromide ion.

2-Amino-4-chloro-5-methylpyridine Diazonium Salt Intermediate

NaNO₂, HBr
0-5 °C 4-Bromo-2-chloro-5-methylpyridineCuBr

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4-Bromo-2-chloro-5-methylpyridine.

Detailed Experimental Protocol
This protocol is a well-reasoned adaptation of established Sandmeyer reaction procedures for

substituted pyridines. The causality behind each step is explained to ensure a self-validating

and reproducible methodology.

Materials:

2-Amino-4-chloro-5-methylpyridine
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48% Hydrobromic acid (HBr)

Sodium nitrite (NaNO₂)

Copper(I) bromide (CuBr)

Sodium hydroxide (NaOH) solution (20% aqueous)

Diethyl ether

Anhydrous sodium sulfate

Deionized water

Procedure:

Diazotization:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer,

and a dropping funnel, dissolve 2-amino-4-chloro-5-methylpyridine (1.0 eq) in 48%

hydrobromic acid. The use of a strong acid like HBr is crucial for the in-situ generation of

nitrous acid from sodium nitrite and to maintain the stability of the resulting diazonium salt.

Cool the reaction mixture to 0-5 °C in an ice-salt bath. Maintaining a low temperature is

critical to prevent the premature decomposition of the unstable diazonium salt.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the

dropping funnel, ensuring the internal temperature does not exceed 5 °C. The slow

addition rate prevents a rapid, exothermic reaction and the uncontrolled evolution of

nitrogen gas.

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to

ensure full conversion to the diazonium salt.

Sandmeyer Reaction:

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic

acid. CuBr acts as the catalyst for the radical-nucleophilic aromatic substitution.[5]
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Slowly add the cold diazonium salt solution to the CuBr solution. The addition of the

diazonium salt to the copper catalyst, rather than the reverse, helps to maintain a low

concentration of the diazonium salt in the presence of the catalyst, minimizing side

reactions.

Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C

for 1-2 hours, or until the evolution of nitrogen gas ceases. The gentle heating drives the

reaction to completion.

Work-up and Purification:

Cool the reaction mixture to room temperature and neutralize by the slow addition of a

20% aqueous sodium hydroxide solution until the pH is basic. This step quenches the

reaction and prepares the product for extraction.

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Diethyl

ether is a suitable solvent for extracting the organic product.

Combine the organic layers and wash with saturated brine. This removes any remaining

water and inorganic salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product by flash column chromatography on silica gel or by distillation

under reduced pressure to obtain pure 4-Bromo-2-chloro-5-methylpyridine.

Spectroscopic Characterization
The structural elucidation of 4-Bromo-2-chloro-5-methylpyridine is confirmed through a

combination of spectroscopic techniques. Below are the predicted and expected spectral data

based on the analysis of similar substituted pyridines.

¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information about the electronic environment of the protons

on the pyridine ring and the methyl group.
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Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~8.2 Singlet 1H H-6

~7.5 Singlet 1H H-3

~2.4 Singlet 3H -CH₃

Note: Predicted chemical shifts are in CDCl₃ and are based on typical values for substituted

pyridines.[8][9]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment

~152 C-2

~148 C-6

~140 C-5

~135 C-4

~125 C-3

~18 -CH₃

Note: Predicted chemical shifts are in CDCl₃ and are based on typical values for substituted

pyridines.[10][11][12]

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The presence of bromine and chlorine will result in a characteristic isotopic

pattern for the molecular ion peak.

Expected Molecular Ion Peaks (M⁺):
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m/z corresponding to C₆H₅⁷⁹Br³⁵ClN

m/z+2 corresponding to C₆H₅⁸¹Br³⁵ClN and C₆H₅⁷⁹Br³⁷ClN

m/z+4 corresponding to C₆H₅⁸¹Br³⁷ClN

Expected Fragmentation: Common fragmentation pathways for halogenated pyridines involve

the loss of the halogen atoms and the methyl group.[3][13][14][15][16]

[M]⁺

[M-Br]⁺
- Br•

[M-Cl]⁺- Cl•

[M-CH₃]⁺

- CH₃•

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N

stretching and bending vibrations, as well as vibrations associated with the C-Cl and C-Br

bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium-Weak Aromatic C-H Stretch

1600-1450 Strong-Medium
Aromatic C=C and C=N

Stretch

1400-1000 Medium In-plane C-H Bending

850-750 Strong Out-of-plane C-H Bending

800-600 Medium-Strong C-Cl Stretch

700-500 Medium-Strong C-Br Stretch

Note: These are typical ranges for substituted pyridines.[17][18][19][20][21]

Applications in Synthesis
4-Bromo-2-chloro-5-methylpyridine is a valuable intermediate in the synthesis of a wide

range of target molecules, particularly in the pharmaceutical and agrochemical sectors. The

differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions,

such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl,

or alkynyl groups at the 4-position. The less reactive C-Cl bond can then be targeted for

subsequent transformations under more forcing conditions or with different catalytic systems.

This stepwise functionalization is a powerful strategy for building molecular complexity.

Conclusion
4-Bromo-2-chloro-5-methylpyridine is a strategically important synthetic building block,

offering multiple sites for controlled chemical modification. This guide has provided a

comprehensive overview of its properties, a detailed and scientifically reasoned synthetic

protocol, and a thorough analysis of its expected spectroscopic characteristics. By

understanding the principles behind its synthesis and characterization, researchers and drug

development professionals can confidently and effectively utilize this versatile intermediate in

their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Bromo-2-chloro-5-
methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1523330#4-bromo-2-chloro-5-methylpyridine-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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